

An In-depth Technical Guide to the Structure of DSPE-PEG5-azide

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

DSPE-PEG5-azide is a heterobifunctional, amphiphilic polymer-lipid conjugate integral to the fields of drug delivery, nanomedicine, and bioconjugation. Its unique tripartite structure, consisting of a hydrophobic lipid anchor, a hydrophilic spacer, and a reactive functional group, enables the creation of advanced, long-circulating, and targetable nanocarrier systems. This guide provides a detailed examination of the molecular architecture of **DSPE-PEG5-azide**, elucidates the functional role of each component, and describes its application in formulating functionalized nanoparticles through bio-orthogonal "click chemistry."

Core Molecular Structure and Components

DSPE-PEG5-azide is a linear molecule comprised of three distinct chemical moieties covalently bonded:

- DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as the hydrophobic anchor.
- PEG5 (Pentaethylene Glycol): A short, hydrophilic polymer chain that acts as a flexible spacer.
- Azide (-N₃): A terminal functional group that serves as a reactive handle for bioconjugation.



This amphiphilic nature, with a hydrophobic DSPE core and a hydrophilic PEG shell, allows it to spontaneously self-assemble in aqueous media and integrate into lipid-based nanostructures like liposomes and micelles.[1][2][3]

The DSPE Anchor: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine

The DSPE component is a saturated phospholipid, which forms the hydrophobic tail of the molecule.[4] Its structure consists of:

- · A glycerol backbone.
- Two stearic acid chains ester-linked to the sn-1 and sn-2 positions of the glycerol. Stearic
 acid is an 18-carbon saturated fatty acid, providing a highly hydrophobic and stable
 character.
- A phosphoethanolamine headgroup attached to the sn-3 position. This polar headgroup is where the PEG linker is attached.[5]

The primary function of the DSPE moiety is to securely anchor the entire conjugate into the lipid bilayer of liposomes or the hydrophobic core of nanoparticles, a critical feature for preventing premature dissociation of the PEG chains from the carrier surface.

The PEG5 Linker: A Hydrophilic Spacer

The PEG5 component is a monodisperse polyethylene glycol chain composed of five repeating ethylene oxide units. The chemical structure is represented as -(CH₂CH₂O)₅-.

Key functions of the PEG linker in this conjugate include:

- Hydrophilicity: It imparts water solubility to the molecule and the nanocarrier it is attached to.
- Biocompatibility: PEG is well-known for being non-toxic and having low immunogenicity.
- Steric Stabilization: The flexible PEG chains form a hydrated layer on the surface of nanoparticles. This "stealth" layer sterically hinders the adsorption of opsonin proteins from



the bloodstream, thereby reducing recognition and clearance by the reticuloendothelial system (RES). This leads to significantly prolonged circulation times for the drug carrier.

The Azide Functional Group (-N₃)

The terminus of the PEG chain is functionalized with an azide group (-N₃). An azide is a functional group characterized by a linear arrangement of three nitrogen atoms. This group is highly stable under most biological conditions but serves as a highly specific reactive handle for bio-orthogonal ligation reactions.

The azide group is primarily used in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, the azide group readily participates in:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction with a terminal alkyne to form a stable triazole linkage.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with a strained alkyne (e.g., DBCO, BCN), which is advantageous for in-vivo applications where copper's toxicity is a concern.

This reactive capability allows researchers to covalently attach a wide array of molecules—such as targeting ligands (antibodies, peptides), imaging agents (fluorophores), or additional drugs—to the surface of the nanocarrier.

Quantitative Data Summary

The key quantitative and chemical properties of **DSPE-PEG5-azide** are summarized in the table below for quick reference.



Property	Value	Reference
Chemical Formula	C54H105N4O14P	
Molecular Weight	1065.42 g/mol	_
CAS Number	2112737-73-0	-
Purity	≥95%	.
Appearance	White to off-white solid	
Solubility	Soluble in Chloroform, Dichloromethane	_
PEG Chain Length	5 ethylene oxide units	-
Lipid Anchor	1,2-distearoyl-sn-glycero-3- phosphoethanolamine (DSPE)	_
Functional Group	Azide (-N₃)	-

Experimental Protocols and Applications

DSPE-PEG5-azide is not an end-product but a critical building block. The methodologies below describe its primary applications.

Protocol for Liposome Functionalization

- Preparation: DSPE-PEG5-azide is co-dissolved with structural lipids (e.g., DSPC, cholesterol) in an organic solvent such as chloroform or ethanol. The molar ratio of DSPE-PEG5-azide is typically between 1-10% of the total lipid content.
- Film Formation: The organic solvent is evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
- Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) at a temperature above the phase transition temperature of the lipids. This process is followed by sonication or extrusion to form unilamellar liposomes of a desired size.



 Result: The DSPE moiety integrates into the lipid bilayer, exposing the azide-terminated PEG chains on the liposome surface, ready for conjugation.

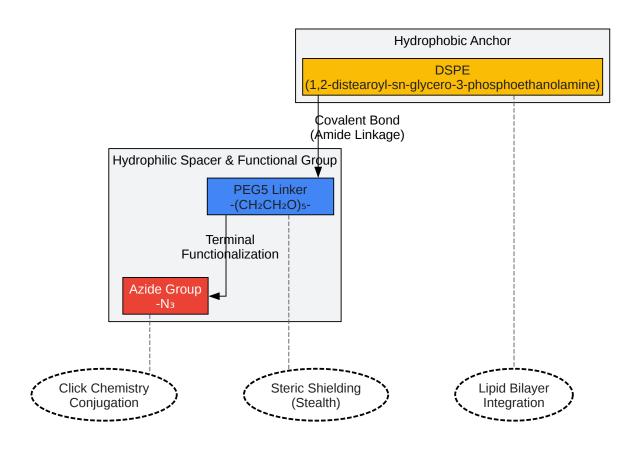
Protocol for Surface Conjugation via CuAAC Click Chemistry

- Reactant Preparation: The azide-functionalized liposomes are dispersed in a reaction buffer. The alkyne-containing molecule (e.g., a targeting peptide) is dissolved separately.
- Catalyst Preparation: A stock solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA) is prepared.
- Reaction: The alkyne-molecule and the copper catalyst system are added to the liposome dispersion. The reaction is allowed to proceed at room temperature for several hours.
- Purification: The resulting conjugated liposomes are purified from excess reactants and catalyst by methods such as dialysis or size exclusion chromatography.
- Result: The target molecule is now covalently and stably attached to the liposome surface via a triazole linkage.

Visualization of Molecular Architecture

The following diagram illustrates the logical and structural relationship between the core components of the **DSPE-PEG5-azide** molecule.





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Caption: Modular structure of **DSPE-PEG5-azide** and the function of each component.

Conclusion

The structure of **DSPE-PEG5-azide** is meticulously designed to bridge lipid-based nanotechnology with advanced bioconjugation strategies. Its DSPE anchor ensures stable integration into nanocarriers, while the PEG5 linker provides essential biocompatibility and stealth properties that prolong systemic circulation. Critically, the terminal azide group offers a robust and highly specific chemical handle for surface functionalization via click chemistry,



enabling the development of precisely targeted and multifunctional therapeutic and diagnostic agents. This combination of features makes **DSPE-PEG5-azide** an indispensable tool for researchers in the ongoing development of next-generation nanomedicines.

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